4-(1H-咪唑-1-基甲基)苯甲腈

描述

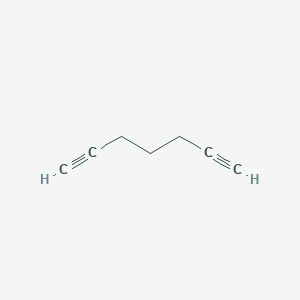

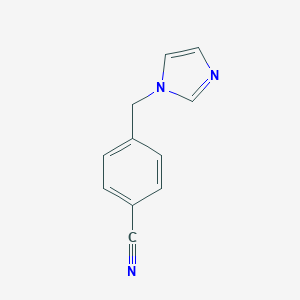

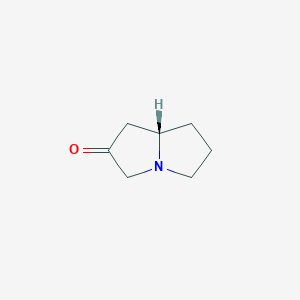

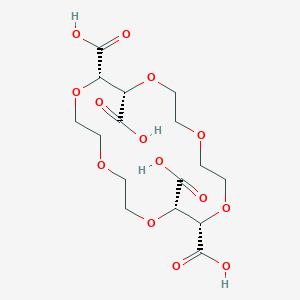

4-(1H-imidazol-1-ylmethyl)benzonitrile is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is part of the imidazole derivative family and has applications in different fields of chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives like 4-(1H-imidazol-1-ylmethyl)benzonitrile typically involves multi-component reactions. For instance, a study reported an efficient procedure for synthesizing novel 2,5-diaryl-1-hydroxy-1H-imidazol-4-yl derivatives through a one-pot, four-component reaction involving hydroxylamine, benzonitriles, arylglyoxals, and cyclic 1,3-dicarbonyl compounds without using bases and catalysts, yielding products in good yields (Alizadeh-bami et al., 2019).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 4-(1H-imidazol-1-ylmethyl)benzonitrile, can be characterized using various spectroscopic techniques. For example, a study on similar compounds utilized UV-vis, IR, 1H/13C NMR, mass spectrometry, and X-ray crystallography for structural inference (Ünver et al., 2009).

Chemical Reactions and Properties

Imidazole derivatives, including 4-(1H-imidazol-1-ylmethyl)benzonitrile, participate in a variety of chemical reactions due to their reactive functional groups. For instance, a study on similar compounds showed the potential of imidazole derivatives as selective farnesyltransferase inhibitors (Wang et al., 2004).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure can be determined through various analytical techniques. A study on a related compound, 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles, revealed its crystal structure and physical characteristics using X-ray crystallography and other methods (Wang et al., 2004).

Chemical Properties Analysis

The chemical properties of 4-(1H-imidazol-1-ylmethyl)benzonitrile, like reactivity and stability, can be studied under various conditions. For example, the synthesis and structure of a coordination polymer with 1,4-bis(imidazole-1-ylmethyl)benzene demonstrate the reactivity of imidazole derivatives in forming complex structures (Zhao et al., 2002).

科学研究应用

合成和荧光研究

4-(1H-咪唑-1-基甲基)苯甲腈(IBN)已被用于通过水热反应合成新型镉(II)和银(I)配合物。这些配合物展示了多样的结构配置和光致发光性能。例如,使用IBN合成的配合物展示了一系列配位模式,并在室温下固态显示出显著的光致发光,表明在发光材料或传感器方面具有潜在应用(Su et al., 2009)。

配位聚合物和多孔材料

IBN在构建具有独特性能的配位聚合物方面发挥了重要作用。一项关于由1,4-双(咪唑-1-基甲基)苯酮(bix)衍生的3D钴(II)配位聚合物的研究突出了其开放的三维框架,暗示其作为功能微孔固体材料的潜在应用(Zhao et al., 2002)。另一项研究合成了一种分叉配体,展示了咪唑衍生物在形成具有显著光致发光和磁性能的配位聚合物方面的多样性(Aijaz et al., 2011)。

腐蚀抑制

研究还探讨了基于咪唑的分子,包括4-(1H-咪唑-1-基)苯甲腈,在酸性介质中对碳钢的腐蚀抑制应用。这些研究突出了这些分子在防护涂层和抗腐蚀材料中的潜力,展示了分子结构如何影响腐蚀抑制效率(Costa et al., 2021)。

光稳定性和光物理性能

基于咪唑核心的荧光物质已被合成,展示出优异的光稳定性和光物理性能。这些研究强调了4-(1H-咪唑-1-基甲基)苯甲腈衍生物在开发用于生物成像和分子探针应用的新荧光材料方面的潜力(Ozturk et al., 2012)。

安全和危害

属性

IUPAC Name |

4-(imidazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-7-10-1-3-11(4-2-10)8-14-6-5-13-9-14/h1-6,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSFCTSUDCCYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361242 | |

| Record name | 4-(1H-imidazol-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-ylmethyl)benzonitrile | |

CAS RN |

112809-54-8 | |

| Record name | 4-(Imidazol-1-ylmethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112809548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1H-imidazol-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(IMIDAZOL-1-YLMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT6XRA834 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)

![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)

![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)